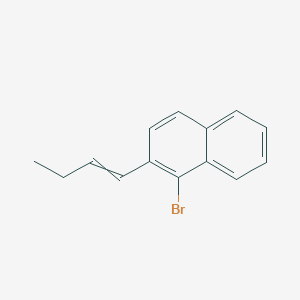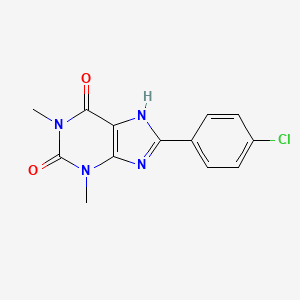
1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one is a complex organic compound with a unique structure that includes a thioxanthene core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one typically involves multiple steps. One common method includes the reaction of thioxanthene derivatives with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylaminopropylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various thioxanthene derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways, which contribute to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: A related compound with similar functional groups but different core structure.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with a similar dimethylaminopropyl group but different overall structure.
Uniqueness
1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one is unique due to its thioxanthene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
80568-60-1 |
|---|---|
Fórmula molecular |
C19H22N2O2S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propylamino]-2-hydroxy-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C19H22N2O2S/c1-12-11-14(22)17(20-9-6-10-21(2)3)16-18(23)13-7-4-5-8-15(13)24-19(12)16/h4-5,7-8,11,20,22H,6,9-10H2,1-3H3 |
Clave InChI |
NAKHPTXIXJMMRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)










![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)
